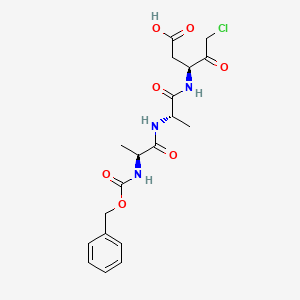

Z-Ala-Ala-Asp-CMK

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C19H24ClN3O7 |

|---|---|

分子量 |

441.9 g/mol |

IUPAC名 |

(3S)-5-chloro-4-oxo-3-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C19H24ClN3O7/c1-11(18(28)23-14(8-16(25)26)15(24)9-20)21-17(27)12(2)22-19(29)30-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)/t11-,12-,14-/m0/s1 |

InChIキー |

RNSFZRYNQRIARX-OBJOEFQTSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |

正規SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Z-Ala-Ala-Asp-CMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a synthetic peptide derivative that functions as a potent and irreversible inhibitor of granzyme B, a serine protease crucial for inducing apoptosis in target cells by cytotoxic T lymphocytes and natural killer cells. By forming a covalent bond with the active site of granzyme B, Z-AAD-CMK effectively blocks its proteolytic activity. This inhibition consequently attenuates the downstream signaling cascade of apoptosis, including the activation of executioner caspases such as caspase-3, and subsequent cellular dismantling events like DNA fragmentation. This technical guide provides a comprehensive overview of the mechanism of action of Z-AAD-CMK, including its inhibitory kinetics, effects on apoptotic pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Irreversible Inhibition of Granzyme B

This compound is a cell-permeable peptide chloromethylketone that acts as a selective and irreversible inhibitor of granzyme B.[1][2] The specificity of Z-AAD-CMK is conferred by its peptide sequence (Ala-Ala-Asp), which mimics the natural substrate recognition motif of granzyme B. The inhibitor targets the active site of granzyme B, where the chloromethylketone moiety forms a covalent bond with a critical histidine residue in the catalytic triad.[3] This irreversible binding permanently inactivates the enzyme, thereby preventing it from cleaving its downstream substrates and initiating the apoptotic cascade.

Quantitative Inhibition Data

| Target Enzyme | Inhibitor | Reported Value | Cell-Based Assay Concentration | Reference |

| Granzyme B | This compound | ID50 = 300 nM (for fragmentin 2, a rat homolog) | 10 ng/mL - 100 µmol/L | [4][6] |

| Caspase-3 | This compound | Indirect inhibition | 50 µM | [4] |

Note: The ID50 value is for a rat homolog of granzyme B. The cell-based assay concentrations indicate the range of effective concentrations used in various experimental setups to observe a biological effect.

Signaling Pathways

Granzyme B, once delivered into a target cell, initiates apoptosis through multiple pathways. Z-AAD-CMK, by inhibiting granzyme B, effectively blocks these downstream signaling events.

Granzyme B-Mediated Apoptosis Pathway

The primary pathway initiated by granzyme B is the caspase-dependent apoptotic pathway. Granzyme B directly cleaves and activates pro-caspase-3, the principal executioner caspase. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Caption: Inhibition of Granzyme B-mediated apoptosis by Z-AAD-CMK.

Experimental Protocols

Granzyme B Inhibition Assay

This protocol is designed to determine the inhibitory effect of Z-AAD-CMK on the enzymatic activity of purified granzyme B.

Materials:

-

Purified active human granzyme B

-

Granzyme B substrate (e.g., Ac-IETD-pNA or a fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Z-AAD-CMK in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

In a 96-well plate, add 50 µL of the diluted Z-AAD-CMK or vehicle control to respective wells.

-

Add 25 µL of purified granzyme B solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Add 25 µL of the granzyme B substrate to each well to initiate the reaction.

-

Immediately measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength using a microplate reader.

-

Take kinetic readings every 1-2 minutes for 15-30 minutes.

-

Calculate the rate of substrate cleavage for each concentration of Z-AAD-CMK.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Inhibition of Apoptosis in Target Cells

This protocol assesses the ability of Z-AAD-CMK to protect target cells from apoptosis induced by cytotoxic cells.

Materials:

-

Target cells (e.g., Jurkat cells)

-

Effector cells (e.g., activated human PBMCs or NK cells)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Culture target cells to the desired density.

-

Pre-incubate the target cells with various concentrations of Z-AAD-CMK or vehicle control for 1 hour at 37°C.

-

Co-culture the pre-treated target cells with effector cells at an appropriate effector-to-target ratio (e.g., 10:1) for 4 hours.

-

As controls, incubate target cells alone and target cells with effector cells without the inhibitor.

-

After the co-incubation, harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) in each condition.

Caption: Experimental workflow for assessing apoptosis inhibition.

Conclusion

This compound is a valuable research tool for studying the role of granzyme B in apoptosis and immune surveillance. Its high specificity and irreversible mechanism of action make it a potent inhibitor for elucidating the intricacies of cell-mediated cytotoxicity. The provided experimental protocols offer a framework for researchers to investigate the efficacy and mechanism of Z-AAD-CMK in various experimental systems. Further research to definitively establish its inhibitory constants against a broad range of proteases will enhance its utility and contribute to a more complete understanding of its biological effects.

References

Z-Ala-Ala-Asp-CMK: A Technical Guide to its Function as a Selective Granzyme B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a potent and selective, irreversible inhibitor of Granzyme B, a serine protease crucial in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of Z-AAD-CMK. It is designed to be a comprehensive resource for researchers in immunology, oncology, and drug development, offering detailed experimental protocols and a clear visualization of the relevant signaling pathways.

Introduction

This compound is a synthetic peptide derivative that functions as a highly effective inhibitor of Granzyme B.[1] Its structure, featuring a chloromethylketone (CMK) reactive group, allows it to form a covalent bond with the active site of Granzyme B, leading to irreversible inhibition.[2] This specificity makes Z-AAD-CMK an invaluable tool for studying the physiological and pathological roles of Granzyme B, particularly in the context of apoptosis (programmed cell death) and inflammatory processes.

Mechanism of Action

Z-AAD-CMK selectively targets and inhibits Granzyme B, a key effector molecule in cell-mediated cytotoxicity. By binding to the active site of Granzyme B, Z-AAD-CMK blocks its proteolytic function.[1] This inhibition has significant downstream consequences, primarily the attenuation of Granzyme B-induced apoptosis. Granzyme B, delivered into target cells by perforin, can initiate apoptosis through two main pathways: a caspase-dependent pathway and a caspase-independent pathway. Z-AAD-CMK effectively blocks both of these pathways at their origin by neutralizing Granzyme B activity.

Quantitative Data: Inhibitory Activity

| Target Enzyme | Inhibitor | IC50/Ki | Notes |

| Granzyme B | This compound | Not specified | Selective and irreversible inhibitor.[1] |

| Caspase-3 | This compound | Inhibition observed at 50 µM | Reduces caspase-3 activity in co-culture systems.[1] |

Note: The lack of standardized, publicly available Ki or IC50 values for Z-AAD-CMK against a full caspase panel is a current limitation in the literature. Researchers are advised to perform their own kinetic studies to determine the precise inhibitory concentrations for their specific experimental systems.

Signaling Pathway

The following diagram illustrates the central role of Granzyme B in inducing apoptosis and the point of intervention by this compound.

Figure 1. Granzyme B-mediated apoptosis pathway and inhibition by Z-AAD-CMK.

Experimental Protocols

In Vitro Granzyme B Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibitory effect of Z-AAD-CMK on Granzyme B activity.

Materials:

-

Recombinant human Granzyme B

-

Granzyme B substrate (e.g., Ac-IETD-pNA or a fluorogenic substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS)

-

This compound (stock solution in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a working solution of recombinant Granzyme B in assay buffer. The final concentration should be determined based on the manufacturer's instructions and preliminary experiments to achieve a linear reaction rate.

-

Prepare serial dilutions of Z-AAD-CMK in assay buffer. Include a vehicle control (DMSO) without the inhibitor.

-

To each well of the 96-well plate, add 50 µL of the Granzyme B working solution.

-

Add 10 µL of the Z-AAD-CMK dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Prepare the Granzyme B substrate solution in assay buffer according to the manufacturer's recommendations.

-

Initiate the reaction by adding 40 µL of the substrate solution to each well.

-

Immediately measure the fluorescence (or absorbance for colorimetric substrates) at the appropriate excitation and emission wavelengths in a kinetic mode for at least 30 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

-

Determine the IC50 value of Z-AAD-CMK by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Apoptosis Assay using Flow Cytometry

This protocol details the use of Z-AAD-CMK to inhibit Granzyme B-induced apoptosis in a target cell line, followed by analysis using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Target cell line (e.g., Jurkat cells)

-

Effector cells (e.g., activated human CTLs or NK cells) or a method to deliver Granzyme B (e.g., with perforin)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture the target cells to the desired density.

-

Pre-incubate the target cells with various concentrations of Z-AAD-CMK (e.g., 10-100 µM) or vehicle control (DMSO) for 1-2 hours at 37°C in a CO2 incubator.

-

Induce apoptosis by co-culturing the pre-treated target cells with effector cells at an appropriate effector-to-target ratio (e.g., 5:1) for 4-6 hours. Alternatively, treat the cells with purified Granzyme B and a sub-lytic concentration of perforin.

-

Harvest the cells by gentle centrifugation (300 x g for 5 minutes).

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.

-

Quantify the percentage of apoptotic cells in the presence and absence of Z-AAD-CMK to determine its inhibitory effect.

Conclusion

This compound is a cornerstone tool for investigating the multifaceted roles of Granzyme B in cellular and organismal biology. Its high selectivity and irreversible mode of action provide a reliable means to dissect the Granzyme B signaling cascade in apoptosis and inflammation. The experimental protocols and pathway diagram provided in this guide offer a solid foundation for researchers to effectively utilize Z-AAD-CMK in their studies, contributing to a deeper understanding of immune-mediated cell death and the development of novel therapeutic strategies.

References

Introduction to Apoptosis and the Granzyme B Pathway

An In-depth Technical Guide on the Core Role of Z-Ala-Ala-Asp-CMK in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (Z-AAD-CMK), a pivotal tool in the study of apoptosis. We will delve into its mechanism of action, present quantitative data, and provide detailed experimental protocols and signaling pathway diagrams to facilitate its effective use in research and development.

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. It is executed through intricate signaling cascades, broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. A specialized form of the extrinsic pathway is initiated by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which utilize pore-forming proteins (perforins) and a family of serine proteases called granzymes to induce apoptosis in target cells.

Granzyme B is the most potent of these proteases, playing a central role in initiating the execution phase of apoptosis.[1] Once delivered into the target cell, Granzyme B directly cleaves and activates key downstream effector proteins, most notably pro-caspase-3, thereby triggering the caspase cascade that culminates in cell death.[2][3]

This compound (Z-AAD-CMK): A Selective Granzyme B Inhibitor

This compound, also known as Z-AAD-CMK, is a synthetic, cell-permeable tetrapeptide that functions as a selective and irreversible inhibitor of Granzyme B.[4][5] The "CMK" (chloromethylketone) moiety forms a covalent bond with the active site of Granzyme B, effectively and irreversibly blocking its proteolytic function.[2] This specificity makes Z-AAD-CMK an invaluable chemical probe for elucidating the precise role of Granzyme B in cytotoxic cell-mediated apoptosis and for distinguishing this pathway from other apoptotic stimuli.

Core Mechanism of Action

The primary role of Z-AAD-CMK in apoptosis is the direct inhibition of Granzyme B. By binding to and inactivating Granzyme B, Z-AAD-CMK prevents the activation of the downstream caspase cascade. This leads to the suppression of key apoptotic events, including:

-

Inhibition of Caspase-3 Activation: Granzyme B directly cleaves pro-caspase-3 to its active form. By inhibiting Granzyme B, Z-AAD-CMK prevents this activation, thereby reducing overall caspase-3 activity.[2][4]

-

Prevention of PARP-1 Cleavage: Poly (ADP-ribose) polymerase (PARP-1) is a crucial DNA repair enzyme and a primary substrate for activated caspase-3. Its cleavage is a hallmark of apoptosis. Z-AAD-CMK treatment results in decreased cleavage of PARP-1, confirming the interruption of the caspase-dependent apoptotic pathway.[3]

-

Reduction of DNA Fragmentation: The inhibition of the caspase cascade prevents the activation of caspase-activated DNase (CAD), the nuclease responsible for the characteristic internucleosomal DNA fragmentation seen in apoptosis. Studies have shown that Z-AAD-CMK reduces DNA fragmentation in cells targeted by cytotoxic lymphocytes.[4]

Quantitative Data

The efficacy of Z-AAD-CMK has been quantified in various studies. The following table summarizes key quantitative data regarding its inhibitory activity.

| Parameter | Value | Target Enzyme/Process | Cell System/Assay |

| ID₅₀ | 300 nM | Fragmentin 2 (Rat Granzyme B homolog) | Inhibition of DNA fragmentation in lymphocytes |

| Effective Concentration | 50 µM | Granzyme B | Reduction of DNA fragmentation and caspase-3 activity in OSC-3 cells |

| Effective Concentration | 10 ng/mL | Granzyme B | Inhibition of IL-18 activation and IFN-γ secretion in keratinocyte/CD8+ T cell co-culture |

| Effective Concentration | 100 µM | Granzyme B | Inhibition of cell death in co-culture systems |

Signaling Pathway Visualization

The following diagram illustrates the Granzyme B-mediated apoptotic pathway and highlights the specific point of inhibition by Z-AAD-CMK.

References

An In-depth Technical Guide to the Inhibition of Granzyme B by Z-Ala-Ala-Asp-CMK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of granzyme B, a key serine protease in cytotoxic lymphocyte-mediated apoptosis, by the synthetic peptide inhibitor Z-Ala-Ala-Asp-CMK (Z-AAD-CMK). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to Granzyme B and Z-AAD-CMK

Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon release into a target cell, granzyme B plays a crucial role in initiating apoptosis, or programmed cell death, a fundamental process for eliminating virus-infected and cancerous cells.[1]

This compound (also known as Z-AAD-CMK) is a synthetic, cell-permeable peptide that acts as a selective and irreversible inhibitor of granzyme B.[2][3] Its structure mimics the substrate recognition sequence of granzyme B, allowing it to specifically target and block the enzyme's active site.[3] This inhibitory action makes Z-AAD-CMK a valuable tool for studying the roles of granzyme B in various physiological and pathological processes.

Mechanism of Granzyme B Inhibition by Z-AAD-CMK

Z-AAD-CMK functions as an irreversible inhibitor by forming a stable covalent bond with the active site of granzyme B.[3] The chloromethylketone (CMK) moiety of the inhibitor reacts with a critical histidine residue within the enzyme's catalytic triad, thereby permanently inactivating it. This targeted inhibition prevents granzyme B from cleaving its downstream substrates, effectively blocking the initiation of the apoptotic cascade.

Quantitative Data on Z-AAD-CMK Inhibition

The potency of Z-AAD-CMK as a granzyme B inhibitor has been quantified, providing essential data for experimental design and interpretation.

| Parameter | Value | Reference |

| ID50 | 0.3 µM | [1] |

| Effective Inhibitory Concentration | 10 ng/mL | [2] |

| Effective Inhibitory Concentration (in cell culture) | 50 µM | [2] |

Granzyme B-Mediated Apoptosis Signaling Pathway

Granzyme B triggers apoptosis through a multi-faceted signaling cascade that involves both caspase-dependent and -independent mechanisms. The following diagram illustrates the core signaling pathway.

Caption: Granzyme B signaling pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the inhibition of granzyme B by Z-AAD-CMK.

Fluorometric Granzyme B Activity Assay

This assay measures the enzymatic activity of granzyme B by detecting the cleavage of a fluorogenic substrate.

Materials:

-

Purified granzyme B or cell lysate containing granzyme B

-

Z-AAD-CMK (inhibitor)

-

Granzyme B substrate (e.g., Ac-IETD-AFC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)

-

96-well black microplate

-

Fluorometer (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Prepare a stock solution of Z-AAD-CMK in DMSO.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of Z-AAD-CMK at various concentrations (or DMSO for control) to the respective wells.

-

Add 20 µL of the granzyme B sample to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the granzyme B substrate solution to each well.

-

Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

-

The rate of substrate cleavage is determined by the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of Z-AAD-CMK and determine the IC50 value.

Caption: Workflow for a fluorometric granzyme B inhibition assay.

Caspase-3 Activity Assay in Cell Culture

This protocol measures the activity of caspase-3, a key downstream effector of granzyme B, in cells treated with an apoptosis-inducing agent and the granzyme B inhibitor.

Materials:

-

Target cells (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., cytotoxic T lymphocytes, or purified granzyme B and perforin)

-

Z-AAD-CMK

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assay)

-

Assay buffer

-

96-well plate (clear for colorimetric, black for fluorometric)

-

Spectrophotometer (405 nm) or fluorometer (Ex: 400 nm, Em: 505 nm)

Procedure:

-

Seed target cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Z-AAD-CMK for 1-2 hours.

-

Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells with inducing agent only).

-

Incubate for the desired time period (e.g., 4-6 hours).

-

Lyse the cells by adding cell lysis buffer and incubating on ice.

-

Centrifuge the plate to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new 96-well plate.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence.

-

The level of caspase-3 activity is proportional to the signal generated. Compare the activity in Z-AAD-CMK-treated samples to the control to determine the extent of inhibition.

Conclusion

This compound is a potent and specific tool for the irreversible inhibition of granzyme B. Its utility in elucidating the intricate roles of granzyme B in apoptosis and other cellular processes is invaluable for researchers in immunology, oncology, and drug development. The protocols and data presented in this guide provide a solid foundation for the effective use of Z-AAD-CMK in experimental settings.

References

An In-depth Technical Guide to Z-Ala-Ala-Asp-CMK: Structure, Properties, and Applications in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ala-Ala-Asp-CMK (also known as Z-AAD-CMK) is a synthetic, irreversible peptide inhibitor primarily recognized for its potent and selective inhibition of granzyme B, a key serine protease involved in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. Structurally, it is a tripeptide composed of Alanine-Alanine-Aspartic acid, featuring an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal chloromethyl ketone (CMK) reactive group. The CMK moiety forms a covalent bond with the active site of target proteases, leading to irreversible inhibition. While its principal target is granzyme B, this compound also exhibits inhibitory activity against caspase-3, an essential executioner caspase in the apoptotic cascade. This dual inhibitory profile makes it a valuable tool for dissecting the molecular mechanisms of apoptosis and for investigating the roles of granzyme B and caspases in various physiological and pathological processes, including immune responses, inflammatory diseases, and cancer. This guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound.

Core Properties and Structure

This compound is a peptide derivative with a well-defined chemical structure that dictates its inhibitory activity. The benzyloxycarbonyl (Z) group at the N-terminus enhances cell permeability, while the chloromethyl ketone (CMK) at the C-terminus acts as a warhead, irreversibly binding to the active site of target proteases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | Z-Alanine-Alanine-Aspartic acid (O-methyl)-chloromethyl ketone |

| Synonyms | Z-AAD-CMK, Granzyme B Inhibitor |

| Molecular Formula | C₂₀H₂₆ClN₃O₇ |

| Molecular Weight | 455.89 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% by HPLC |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, desiccated and protected from light. Stock solutions in DMSO can be stored at -20°C for up to one year.[1] |

Stability

This compound stock solutions in dry DMSO are stable for at least one year when stored at -20°C.[1] For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid potential degradation. The stability in aqueous buffers is pH-dependent, with increased degradation observed at non-neutral pH.

Mechanism of Action and Biological Activity

This compound functions as an irreversible inhibitor of specific serine proteases. Its mechanism of action involves the formation of a covalent bond between the chloromethyl ketone group and a key histidine residue in the enzyme's active site, rendering the enzyme inactive.

Inhibition of Granzyme B

The primary biological activity of this compound is the selective and irreversible inhibition of granzyme B.[2] Granzyme B, released by cytotoxic lymphocytes, is a critical mediator of apoptosis in target cells. It cleaves and activates a cascade of downstream effector molecules, including caspases. By inhibiting granzyme B, this compound effectively blocks this pathway of cell death. In co-culture systems of normal human keratinocytes and CD8+ T cells, this compound at a concentration of 10 ng/mL for 72 hours has been shown to inhibit granzyme B-induced IL-18 activation and IFN-γ secretion.[3]

Inhibition of Caspase-3

In addition to its potent activity against granzyme B, this compound also inhibits caspase-3, a key executioner caspase in the apoptotic pathway.[3] Caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The ability of this compound to inhibit caspase-3 allows for the investigation of caspase-3-dependent apoptotic events. In co-culture systems of OSC-3 cells and LAK cells, this compound at 50 μM for 18 hours has been demonstrated to reduce DNA fragmentation and inhibit caspase-3 activity.[3]

Downstream Effects

By inhibiting granzyme B and caspase-3, this compound can modulate various downstream events in the apoptotic cascade. One of the key substrates of both granzyme B and activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis. Studies have shown that treatment with this compound can lead to a decrease in the cleavage of PARP-1 in HANK-1 cells, indicating an inhibition of the apoptotic pathway.[4]

Quantitative Data

While specific IC50 and Ki values for this compound are not consistently reported across the literature, its effective concentrations in cellular assays provide an indication of its potency.

| Target | Assay Type | Effective Concentration | Cell Line/System | Observed Effect |

| Granzyme B | Co-culture | 10 ng/mL (72 h) | Normal human keratinocytes and CD8+ T cells | Inhibition of IL-18 activation and IFN-γ secretion[3] |

| Caspase-3 | Co-culture | 50 μM (18 h) | OSC-3 cells and LAK cells | Reduction of DNA fragmentation and caspase-3 activity[3] |

| Granzyme B | Cell Viability | Dose-dependent | C-28/12 chondrocytes and K562 cells | Inhibition of chondrocyte cytotoxicity[2] |

| Apoptosis | Cell Viability | Not specified | Tc1 cells | Inhibition of apoptosis[2] |

Experimental Protocols

General Handling and Preparation of Stock Solutions

Due to the reactive nature of the chloromethyl ketone group, it is crucial to handle this compound with care.

-

Reconstitution: Prepare stock solutions (e.g., 10 mM) in anhydrous DMSO.[5][6]

-

Storage: Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] For long-term storage, -80°C is recommended.

-

Working Solutions: Dilute the DMSO stock solution in the appropriate aqueous buffer immediately before use.

Granzyme B Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against granzyme B.

Materials:

-

Recombinant human granzyme B

-

Fluorogenic granzyme B substrate (e.g., Ac-IETD-AFC)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol, pH 7.4)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant granzyme B to each well (except for the blank).

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic granzyme B substrate to all wells.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes).

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Caspase-3 Activity Assay

This protocol outlines a general method for measuring the inhibition of caspase-3 by this compound.

Materials:

-

Cell lysate containing activated caspase-3 (from apoptotic cells)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)[7]

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare cell lysates from cells induced to undergo apoptosis and from control (non-apoptotic) cells.

-

Determine the protein concentration of the cell lysates.

-

Prepare a series of dilutions of this compound in caspase assay buffer.

-

In a 96-well plate, add a consistent amount of cell lysate to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate for 10-30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic caspase-3 substrate to all wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[7]

-

Calculate the caspase-3 activity and the percentage of inhibition for each concentration of this compound.

Signaling Pathways and Experimental Workflows

Granzyme B-Mediated Apoptosis Pathway

The following diagram illustrates the central role of granzyme B in initiating apoptosis and the point of inhibition by this compound.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. mpbio.com [mpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mybiosource.com [mybiosource.com]

- 7. media.cellsignal.com [media.cellsignal.com]

Methodological & Application

Z-Ala-Ala-Asp-CMK: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a synthetic, cell-permeable, and irreversible peptide inhibitor. It is primarily recognized as a selective inhibitor of Granzyme B, a serine protease crucial in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1][2][3][4] Additionally, this compound has been shown to inhibit caspase-3, a key executioner caspase in the apoptotic cascade.[1] This dual inhibitory activity makes this compound a valuable tool for studying the mechanisms of apoptosis and inflammation. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.

Biochemical Properties and Mechanism of Action

This compound functions by covalently binding to the active site of its target proteases, thereby irreversibly inhibiting their enzymatic activity.[3] Its peptide sequence (Ala-Ala-Asp) mimics the substrate recognition site of Granzyme B, conferring its selectivity. Granzyme B, upon entering a target cell, can initiate apoptosis through two primary pathways: direct cleavage and activation of effector caspases (like caspase-3) or by cleaving other cellular substrates, such as Bid, which in turn activates the mitochondrial apoptotic pathway. By inhibiting Granzyme B, this compound can block these downstream apoptotic events. Its inhibitory effect on caspase-3 further downstream in the apoptotic cascade provides an additional layer of apoptosis blockade.

Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: Inhibitory Activity

| Target | IC50/ID50 | Comments |

| Granzyme B | Not explicitly defined in reviewed literature | Described as a selective and potent inhibitor. |

| Caspase-3 | Not explicitly defined in reviewed literature | Shown to inhibit caspase-3 activity in cellular assays. |

| Fragmentin 2 (rat Granzyme B homolog) | 300 nM | Inhibition of apoptosis-related DNA fragmentation. |

Table 2: Effective Concentrations in Cellular Assays

| Application | Cell Type | Concentration | Duration | Observed Effect | Reference |

| Inhibition of Granzyme B-induced IL-18 activation and IFN-γ secretion | Co-culture of normal human keratinocytes and CD8+ T cells | 10 ng/mL | 72 h | Inhibition of cytokine secretion. | [1] |

| Inhibition of apoptosis | OSC-3 cells co-cultured with LAK cells | 50 µM | 18 h | Reduction of DNA fragmentation, inhibition of caspase-3 activity, and decreased ROS production.[1][2] | |

| Inhibition of Granzyme B-mediated cytotoxicity | HANK-1 cells | Not specified | 3 days | Decreased cleavage of PARP-1.[5] | |

| Inhibition of Granzyme B activity | Co-culture systems | 100 µM | Not specified | Used as a Granzyme B inhibitor.[6] |

Table 3: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₆ClN₃O₇ |

| Molecular Weight | 455.89 g/mol |

| Solubility | Soluble in DMSO.[2] |

| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1] |

Mandatory Visualizations

Caption: Granzyme B and Caspase-3 signaling pathway with points of inhibition by this compound.

References

Application Notes and Protocols for Z-Ala-Ala-Asp-CMK in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-Ala-Asp-CMK (also known as Z-AAD-CMK) is a synthetic peptide that acts as a selective and irreversible inhibitor of granzyme B.[1][2] Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[2] Upon release into a target cell, granzyme B plays a crucial role in initiating apoptosis, making it a key player in cell-mediated cytotoxicity. Z-AAD-CMK functions by covalently binding to the active site of granzyme B, thereby blocking its proteolytic activity.[1] Its cell-permeable nature, often facilitated by a methyl ester design, allows it to be effectively used in cell culture experiments to study the roles of granzyme B in various biological processes, including apoptosis, inflammation, and autoimmune diseases.[2]

Mechanism of Action

This compound is a peptide chloromethylketone that specifically targets granzyme B. The peptide sequence (Ala-Ala-Asp) mimics the natural substrate recognition site of granzyme B, guiding the inhibitor to the enzyme's active site. The chloromethylketone reactive group then forms an irreversible covalent bond with a critical histidine residue in the active site, permanently inactivating the enzyme. This high specificity makes Z-AAD-CMK a valuable tool for distinguishing granzyme B-mediated effects from other proteolytic pathways.

Applications in Cell Culture

-

Inhibition of Granzyme B-Mediated Apoptosis: The primary application of Z-AAD-CMK is to block apoptosis induced by cytotoxic lymphocytes. This is essential for studying the mechanisms of immune-mediated cell death and for investigating potential therapeutic strategies to protect cells from such damage.

-

Investigation of Inflammatory Pathways: Granzyme B has been implicated in inflammatory processes. Z-AAD-CMK can be used to explore the role of granzyme B in cytokine processing and secretion, such as its ability to induce IL-18 activation and IFN-γ secretion.[3]

-

Cancer Research: In the context of cancer, Z-AAD-CMK can be used to study the resistance of tumor cells to immune attack and to investigate the downstream effects of granzyme B in cancer cell lines.[3]

-

Autoimmune Disease Research: Given the role of cytotoxic lymphocytes in autoimmune diseases, Z-AAD-CMK is a useful tool to dissect the contribution of granzyme B to the pathology of these conditions.

Quantitative Data Summary

While a specific IC50 value for Z-AAD-CMK against granzyme B is not consistently reported in the available literature, its effective concentrations in various cell culture applications have been documented. The following table summarizes these findings to guide experimental design.

| Parameter | Value(s) | Cell System/Context | Observed Effect | Reference |

| Effective Concentration | 10 ng/mL | Co-culture of normal human keratinocytes and CD8+ T cells | Inhibition of granzyme B-induced IL-18 activation and IFN-γ secretion | [3] |

| 50 µM | Co-culture of OSC-3 cells and LAK cells | Reduction of DNA fragmentation, inhibition of caspase-3 activity, and decreased ROS production | [3] | |

| 100 µmol/L | Co-culture systems (unspecified) | Inhibition of granzyme B activity | [1] | |

| Incubation Time | 18 hours | Co-culture of OSC-3 cells and LAK cells | To observe inhibition of apoptosis markers | [3] |

| 72 hours | Co-culture of normal human keratinocytes and CD8+ T cells | To measure inhibition of cytokine secretion | [3] | |

| 3 days | HANK-1 cells | To observe decreased cleavage of PARP-1 | [4] |

Signaling Pathways

Granzyme B-Mediated Apoptosis Pathway

Granzyme B, delivered into the target cell by perforin, can induce apoptosis through both caspase-dependent and caspase-independent pathways. Z-AAD-CMK acts at the apex of this pathway by directly inhibiting granzyme B.

Caption: Granzyme B signaling pathway leading to apoptosis.

Experimental Protocols

Protocol 1: Inhibition of Granzyme B-Mediated Cytotoxicity in a Co-culture System

This protocol provides a general framework for assessing the inhibitory effect of Z-AAD-CMK on cytotoxicity induced by effector cells (e.g., NK cells or activated T cells) on target cells.

Materials:

-

Target cells (e.g., a tumor cell line)

-

Effector cells (e.g., primary NK cells or CTLs)

-

Complete cell culture medium appropriate for both cell types

-

This compound (powder or stock solution in DMSO)

-

DMSO (for vehicle control)

-

96-well cell culture plates

-

Cytotoxicity assay kit (e.g., LDH release assay or a fluorescent live/dead cell stain)

-

Incubator (37°C, 5% CO₂)

-

Plate reader or fluorescence microscope

Procedure:

-

Preparation of Z-AAD-CMK Stock Solution:

-

If starting with a powder, dissolve Z-AAD-CMK in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed the target cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere overnight.

-

-

Pre-treatment with Z-AAD-CMK:

-

On the day of the experiment, prepare working solutions of Z-AAD-CMK in complete culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest Z-AAD-CMK concentration) and a no-treatment control.

-

Remove the old medium from the target cells and add the medium containing Z-AAD-CMK or the vehicle control.

-

Incubate the cells for 1-2 hours at 37°C to allow for inhibitor uptake.

-

-

Co-culture with Effector Cells:

-

Add the effector cells to the wells containing the pre-treated target cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).

-

Include control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum killing, provided in most cytotoxicity kits).

-

-

Incubation:

-

Incubate the co-culture plate for a predetermined period (e.g., 4, 8, or 18 hours) at 37°C.

-

-

Assessment of Cytotoxicity:

-

Following incubation, measure cell death using your chosen cytotoxicity assay according to the manufacturer's instructions.

-

For an LDH assay, collect the supernatant to measure LDH release.

-

For fluorescent staining, wash the cells and proceed with imaging or plate reader analysis.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis for each condition.

-

Plot the percentage of specific lysis against the concentration of Z-AAD-CMK to determine its inhibitory effect.

-

Experimental Workflow Diagram

Caption: General workflow for a cytotoxicity inhibition experiment.

Concluding Remarks

This compound is a powerful and specific tool for investigating the biological functions of granzyme B in cell culture. Its irreversible mode of action and cell permeability make it suitable for a wide range of applications in immunology, cancer biology, and inflammation research. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at elucidating the roles of granzyme B in their specific systems of interest. As with any inhibitor, it is crucial to include appropriate controls to ensure that the observed effects are specifically due to the inhibition of granzyme B.

References

Application Notes and Protocols for Z-Ala-Ala-Asp-CMK in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a potent and irreversible inhibitor of granzyme B, a serine protease critically involved in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1][2][3][4][5] It is also reported to inhibit caspase-3 activity in certain cellular contexts.[1][2][3] These characteristics position Z-AAD-CMK as a valuable tool for investigating the roles of granzyme B and caspase-3 in various pathological processes, including autoimmune diseases, inflammatory disorders, and cancer. This document provides a comprehensive overview of the available data on Z-AAD-CMK and outlines protocols for its application in in vivo studies, with a focus on establishing an appropriate dosage regimen.

Data Presentation

In Vitro Efficacy of Z-AAD-CMK

| Cell System | Concentration | Observed Effect | Reference |

| Co-culture of OSC-3 cells and LAK cells | 50 µM | Reduced DNA fragmentation, inhibited caspase-3 activity, and decreased ROS production. | [1] |

| Co-culture of normal human keratinocytes and CD8+ T cells | 10 ng/mL | Inhibited granzyme B-induced IL-18 activation and IFN-γ secretion. | [1] |

Experimental Protocols

Protocol 1: Determination of an Initial In Vivo Dose Range

The transition from in vitro to in vivo studies requires careful consideration of pharmacokinetic and pharmacodynamic properties. The following protocol outlines a general approach to establish a starting dose for Z-AAD-CMK in an animal model.

1. In Vitro to In Vivo Dose Extrapolation (A General Guideline)

A common, though indirect, method to estimate a starting in vivo dose is to consider the in vitro IC50 or effective concentration. For instance, if the effective concentration in vitro is in the micromolar range, a starting point for in vivo studies in mice might be in the low mg/kg range. It is crucial to note that this is a highly empirical process and requires subsequent dose-ranging studies.

2. Acute Tolerability and Maximum Tolerated Dose (MTD) Study

-

Objective: To determine the highest dose of Z-AAD-CMK that can be administered without causing unacceptable toxicity.

-

Animal Model: Select a relevant animal model (e.g., C57BL/6 or BALB/c mice). Use a small number of animals per group (n=3-5).

-

Dose Escalation:

-

Start with a low dose (e.g., 1 mg/kg).

-

Administer escalating doses to subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

-

The administration route should be chosen based on the experimental design (e.g., intravenous, intraperitoneal, subcutaneous).

-

-

Monitoring:

-

Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture) for at least 72 hours post-administration.

-

At the end of the observation period, collect blood for hematology and clinical chemistry analysis.

-

Perform a gross necropsy to examine major organs for any abnormalities.

-

-

Endpoint: The MTD is the highest dose that does not cause significant morbidity or mortality.

3. Pharmacokinetic (PK) Study (Optional but Recommended)

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Z-AAD-CMK.

-

Procedure:

-

Administer a single, non-toxic dose of Z-AAD-CMK.

-

Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Analyze plasma concentrations of Z-AAD-CMK using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). This information is vital for designing an effective dosing schedule.

Protocol 2: In Vivo Efficacy Study

Once a safe dose range has been established, the efficacy of Z-AAD-CMK can be evaluated in a relevant disease model.

-

Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., a model of graft-versus-host disease to study the role of granzyme B).

-

Experimental Groups:

-

Vehicle control group.

-

Z-AAD-CMK treatment groups (at least three different dose levels, informed by the MTD study).

-

Positive control group (if available).

-

-

Administration:

-

Administer Z-AAD-CMK according to the dosing schedule determined from PK data (if available) or based on the study design (e.g., daily, every other day).

-

-

Efficacy Endpoints:

-

Monitor disease-specific parameters (e.g., tumor size, clinical score, survival).

-

At the end of the study, collect tissues of interest for downstream analysis (e.g., histology, immunohistochemistry for markers of apoptosis, cytokine analysis).

-

Signaling Pathways and Experimental Workflows

Granzyme B-Mediated Apoptosis Pathway

The following diagram illustrates the signaling cascade initiated by granzyme B and the point of intervention for Z-AAD-CMK.

Caption: Granzyme B signaling pathway and Z-AAD-CMK inhibition.

Experimental Workflow for In Vivo Dosage Determination

The logical flow for establishing an effective and safe in vivo dose of Z-AAD-CMK is depicted below.

Caption: Workflow for in vivo dosage determination of Z-AAD-CMK.

Conclusion

This compound is a valuable research tool for studying granzyme B and caspase-3 mediated cellular processes. Although specific in vivo dosage information is not widely published, a systematic approach involving dose-ranging tolerability studies and subsequent efficacy evaluation in relevant disease models will enable researchers to effectively utilize this inhibitor in their preclinical studies. The protocols and workflows provided herein offer a framework for the rational design of such experiments.

References

Z-Ala-Ala-Asp-CMK: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a synthetic, irreversible peptide inhibitor that primarily targets granzyme B, a serine protease crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. By binding to the active site of granzyme B, Z-AAD-CMK effectively blocks its proteolytic function. At higher concentrations, it can also inhibit caspase-3, a key executioner caspase in the apoptotic pathway. These properties make Z-AAD-CMK a valuable tool for studying the mechanisms of apoptosis and for investigating the roles of granzyme B and caspases in various physiological and pathological processes, including immune responses, inflammatory diseases, and cancer.

This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its solubility, preparation, and application in common cellular assays.

Physicochemical Properties and Solubility

Proper handling and solubilization of Z-AAD-CMK are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key properties and recommended solvents.

| Property | Data |

| Molecular Formula | C₁₉H₂₄ClN₃O₇ |

| Molecular Weight | 441.9 g/mol |

| Appearance | White to off-white solid |

| Primary Target | Granzyme B |

| Secondary Target | Caspase-3 (at higher concentrations) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at high concentrations. |

Stock Solution Preparation and Storage

Accurate preparation and proper storage of stock solutions are essential to maintain the inhibitor's activity.

| Parameter | Recommendation |

| Recommended Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO). |

| Stock Concentration | Prepare a stock solution of 10 mM in DMSO. For a 1 mg vial, this would require dissolving the contents in approximately 226.3 µL of DMSO. |

| Preparation Procedure | 1. Bring the vial of Z-AAD-CMK to room temperature before opening. 2. Add the calculated volume of DMSO to the vial. 3. Vortex gently until the solid is completely dissolved. Sonication may be required for complete dissolution. |

| Aliquoting | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |

| Storage | Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, aliquots can be kept at -20°C for up to one month.[1] |

| Working Solutions | Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. |

Signaling Pathways

Granzyme B-Mediated Apoptosis

Granzyme B, delivered into target cells by perforin, can initiate apoptosis through multiple pathways. It can directly activate effector caspases, such as caspase-3, or cleave other cellular substrates to promote cell death. The following diagram illustrates the central role of granzyme B in inducing apoptosis.

Caption: Granzyme B apoptotic signaling pathway.

Caspase-3-Mediated Apoptosis

Caspase-3 is a key executioner caspase that, once activated by initiator caspases (like caspase-9), cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Caspase-3 execution pathway in apoptosis.

Experimental Protocols

The following are example protocols for assessing the inhibitory activity of Z-AAD-CMK. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

In Vitro Granzyme B Inhibition Assay

This protocol describes a fluorometric assay to measure the direct inhibitory effect of Z-AAD-CMK on purified granzyme B.

Caption: Workflow for in vitro Granzyme B inhibition assay.

Materials:

-

Purified active human granzyme B

-

Granzyme B assay buffer

-

Fluorogenic granzyme B substrate (e.g., Ac-IETD-AFC)

-

Z-AAD-CMK

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Z-AAD-CMK in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.

-

In a 96-well plate, add the appropriate volume of assay buffer, granzyme B enzyme, and the Z-AAD-CMK dilutions. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Add the granzyme B substrate to all wells to initiate the reaction.

-

Immediately measure the fluorescence kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 400/505 nm for AFC).

-

Calculate the rate of reaction for each well. The percent inhibition can be determined using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol outlines the use of flow cytometry to assess the ability of Z-AAD-CMK to inhibit apoptosis induced by cytotoxic lymphocytes.

Caption: Workflow for cellular apoptosis inhibition assay.

Materials:

-

Target cells (e.g., Jurkat cells)

-

Effector cells (e.g., NK-92 cells or activated human NK cells)

-

Complete cell culture medium

-

Z-AAD-CMK

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed target cells in a 24-well plate at an appropriate density.

-

Pre-incubate the target cells with various concentrations of Z-AAD-CMK (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

-

Add effector cells to the wells at a suitable effector-to-target (E:T) ratio (e.g., 5:1) to induce apoptosis. Include control wells with target cells only.

-

Incubate the co-culture for 4-6 hours at 37°C.

-

Gently harvest the cells, including both adherent and suspension cells if applicable.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the inhibitory effect of Z-AAD-CMK on apoptosis.

Concluding Remarks

This compound is a potent and selective inhibitor of granzyme B, making it an indispensable tool for dissecting the molecular mechanisms of cell-mediated cytotoxicity and apoptosis. Its ability to also inhibit caspase-3 at higher concentrations provides an additional layer of utility in apoptosis research. For successful and reproducible results, it is imperative that researchers adhere to proper solubility, storage, and handling procedures. The protocols provided herein serve as a foundation for designing and executing experiments with Z-AAD-CMK, though optimization for specific experimental systems is always recommended.

References

Detecting Granzyme B Inhibition with Z-Ala-Ala-Asp-CMK: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B is a serine protease crucial for inducing apoptosis in target cells, playing a significant role in immune responses, particularly those mediated by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Its dysregulation is implicated in various pathologies, including autoimmune diseases and cancer. Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a potent, selective, and irreversible inhibitor of Granzyme B.[1] This synthetic peptide analog functions by covalently binding to the active site of Granzyme B, thereby blocking its proteolytic activity.[2] Its cell-permeable nature makes it an invaluable tool for studying the intracellular roles of Granzyme B in apoptosis and other cellular processes. These application notes provide detailed protocols for utilizing Z-AAD-CMK to investigate Granzyme B inhibition in various experimental settings.

Mechanism of Action

Z-AAD-CMK is a tripeptide that mimics the substrate recognition sequence of Granzyme B. The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition. This specificity allows for the targeted study of Granzyme B-mediated events.

Data Presentation

The following tables summarize the quantitative data regarding the application of Z-AAD-CMK in inhibiting Granzyme B activity and its downstream effects.

Table 1: Inhibitory Activity of Z-AAD-CMK on Granzyme B

| Parameter | Value | Cell Line/System | Reference |

| IC50 | Not explicitly stated in the provided results, but described as a potent inhibitor. | N/A | |

| Inhibition of Apoptosis-Related DNA Fragmentation | ID50 = 300 nM | Rat Lymphocytes (against Fragmentin 2, a Granzyme B homolog) |

Table 2: Effective Concentrations and Incubation Times of Z-AAD-CMK in Cell-Based Assays

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Normal Human Keratinocytes and CD8+ T cells (co-culture) | 10 ng/mL | 72 hours | Inhibition of Granzyme B-induced IL-18 activation and IFN-γ secretion. | [1] |

| Oral Squamous Carcinoma Cells (OSC-3) with LAK cells | 50 µM | 18 hours | Reduction in DNA fragmentation, inhibition of caspase-3 activity, and decreased ROS production. | [1] |

| Human C-28/12 Chondrocytes and K562 cells (co-culture) | Dose-dependent | Not specified | Inhibition of chondrocyte cytotoxicity. | [3] |

| HANK-1 (NK cell lymphoma) | Not specified | 3 days | Decreased cleavage of PARP-1. | [4] |

Signaling Pathways and Experimental Workflow

Granzyme B-Mediated Apoptosis Signaling Pathway

Granzyme B, delivered into the target cell cytoplasm by perforin, initiates apoptosis through multiple pathways. It can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7. Additionally, it can cleave the pro-apoptotic protein Bid to its truncated form, tBid, which translocates to the mitochondria and induces the release of cytochrome c, leading to the formation of the apoptosome and activation of caspase-9.

Caption: Granzyme B-mediated apoptosis pathway and the inhibitory action of Z-AAD-CMK.

Experimental Workflow for Detecting Granzyme B Inhibition

The following diagram outlines a general workflow for assessing the inhibitory effect of Z-AAD-CMK on Granzyme B activity in a cell-based assay.

Caption: General experimental workflow for studying Granzyme B inhibition using Z-AAD-CMK.

Experimental Protocols

Protocol 1: Preparation of Z-AAD-CMK Stock Solution

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile

Procedure:

-

Briefly centrifuge the vial of Z-AAD-CMK to ensure all the powder is at the bottom.

-

To prepare a 10 mM stock solution, dissolve the Z-AAD-CMK in an appropriate volume of DMSO. For example, for 1 mg of Z-AAD-CMK (MW: 441.86 g/mol ), add 226.3 µL of DMSO.

-

Vortex gently until the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Inhibition of Granzyme B in a Cytotoxicity Assay

This protocol provides a general guideline for a co-culture experiment to assess the effect of Z-AAD-CMK on CTL- or NK cell-mediated cytotoxicity.

Materials:

-

Target cells (e.g., a tumor cell line)

-

Effector cells (e.g., activated CTLs or NK cells)

-

Complete cell culture medium

-

Z-AAD-CMK stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cytotoxicity assay kit (e.g., LDH release assay or a fluorescent live/dead cell stain)

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment. Allow the cells to adhere overnight.

-

Inhibitor Pre-treatment:

-

Prepare working solutions of Z-AAD-CMK in complete cell culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest Z-AAD-CMK concentration.

-

Remove the old medium from the target cells and add the medium containing Z-AAD-CMK or the vehicle control.

-

Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

-

-

Co-culture with Effector Cells:

-

Add the effector cells to the wells containing the pre-treated target cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1, 10:1).

-

Include control wells:

-

Target cells only (spontaneous death)

-

Target cells with effector cells (maximum killing)

-

Target cells with effector cells and vehicle control

-

-

-

Incubation: Incubate the co-culture for 4-18 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for your specific cell system.

-

Cytotoxicity Measurement: At the end of the incubation period, measure cytotoxicity using your chosen assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of specific lysis for each condition. Compare the specific lysis in the Z-AAD-CMK-treated groups to the vehicle control group to determine the extent of inhibition.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol describes how to detect changes in the levels of key apoptosis-related proteins, such as cleaved PARP-1 and cleaved caspase-3, following treatment with Z-AAD-CMK.

Materials:

-

Cell lysates from the cytotoxicity experiment (Protocol 2)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10-15 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of cleaved PARP-1 and cleaved caspase-3 in Z-AAD-CMK-treated samples to the controls. A decrease in the levels of these cleaved proteins indicates inhibition of apoptosis.[4]

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low inhibition of Granzyme B activity | Z-AAD-CMK concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |

| Insufficient pre-incubation time. | Increase the pre-incubation time with Z-AAD-CMK to allow for sufficient cell permeability and binding to Granzyme B. | |

| Z-AAD-CMK has degraded. | Ensure proper storage of the Z-AAD-CMK stock solution. Use fresh aliquots for each experiment. | |

| High background in assays | Non-specific cell death. | Optimize cell handling and experimental conditions to minimize stress on the cells. Ensure the DMSO concentration in the final culture medium is not toxic. |

| Inconsistent results | Variability in effector cell activity. | Use a consistent source and activation protocol for effector cells. Normalize effector cell activity if possible. |

| Inconsistent incubation times. | Ensure precise timing for all incubation steps, especially during the co-culture and assay development. |

Limitations

-

Irreversibility: As an irreversible inhibitor, Z-AAD-CMK is not suitable for studies requiring the recovery of Granzyme B activity.

-

Off-target effects: While considered selective for Granzyme B, high concentrations of Z-AAD-CMK may potentially inhibit other proteases with similar substrate specificities. It is advisable to use the lowest effective concentration.

-

Cell permeability: The efficiency of Z-AAD-CMK uptake can vary between different cell types. The optimal concentration and incubation time should be determined empirically for each cell line.

Conclusion

This compound is a valuable and specific tool for investigating the role of Granzyme B in a multitude of biological processes. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies of apoptosis, immunology, and drug development. Careful experimental design, including appropriate controls and optimization of assay conditions, will ensure reliable and reproducible results.

References

Application Notes and Protocols: Z-Ala-Ala-Asp-CMK in Flow Cytometry Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Z-Ala-Ala-Asp-CMK in flow cytometry assays for studying apoptosis. Detailed protocols, data interpretation guidelines, and visualizations of the underlying biological pathways and experimental workflows are included to facilitate the integration of this compound into research and drug development programs.

Introduction

This compound (Z-AAD-CMK) is a peptide inhibitor that primarily targets Granzyme B and has also been shown to inhibit caspase-3 activity.[1] In the context of cellular and molecular biology, it serves as a valuable tool for dissecting the molecular mechanisms of apoptosis, or programmed cell death. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells in a heterogeneous population. When combined with specific fluorescent probes, flow cytometry can be used to identify and quantify apoptotic cells.

This document outlines the application of this compound in flow cytometry-based apoptosis assays, primarily as an inhibitor to probe the roles of Granzyme B and caspase-3 in apoptotic pathways.

Signaling Pathways

Apoptosis is a tightly regulated process involving a cascade of enzymatic reactions. A key family of proteases central to this process are the caspases.[2] Caspases are cysteine-aspartic proteases that exist as inactive zymogens (procaspases) in healthy cells and are activated in response to apoptotic stimuli.[3] There are two major pathways of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.[4]

This compound can be used to investigate the involvement of Granzyme B- and caspase-3-mediated cell death. Granzyme B, a serine protease, is typically delivered into target cells by cytotoxic T lymphocytes and natural killer cells, where it can activate procaspases, including procaspase-3, thereby initiating the execution phase of apoptosis.[5]

Experimental Applications

In flow cytometry, this compound is typically used as a negative control or a mechanistic tool to confirm the involvement of its target proteases in an observed apoptotic event. For example, if a drug candidate is found to induce apoptosis, pre-treating the cells with this compound can help determine if the drug's effect is mediated through Granzyme B or caspase-3. A reduction in the apoptotic cell population after pre-treatment would suggest the involvement of these proteases.

Common flow cytometry assays for apoptosis where this compound can be applied include:

-

Caspase-3 Activity Assays: These assays use fluorescently labeled caspase inhibitors (FLICA) or substrates that become fluorescent upon cleavage by active caspase-3.[6][7][8]

-

Annexin V Staining: This assay identifies cells in the early stages of apoptosis through the detection of phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane.[9]

-

DNA Fragmentation Analysis: This method quantifies the sub-G1 peak, which represents cells with fragmented DNA, a hallmark of late-stage apoptosis.[6]

Data Presentation

The following tables provide hypothetical quantitative data from a flow cytometry experiment designed to assess the effect of a hypothetical drug "Compound X" on apoptosis and the inhibitory action of this compound.

Table 1: Caspase-3 Activity Measured by a Fluorescent Substrate

| Treatment Group | Mean Fluorescence Intensity (MFI) of Caspase-3 Probe | % of Caspase-3 Positive Cells |

| Untreated Control | 150 | 5% |

| Compound X (10 µM) | 850 | 60% |

| This compound (50 µM) | 160 | 6% |

| Compound X + this compound | 250 | 15% |

Table 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Untreated Control | 94% | 4% | 2% |

| Compound X (10 µM) | 35% | 50% | 15% |

| This compound (50 µM) | 93% | 5% | 2% |

| Compound X + this compound | 80% | 12% | 8% |

Experimental Protocols

Protocol 1: Inhibition of Caspase-3 Activity using this compound and a Fluorescent Caspase-3 Substrate

This protocol describes how to use this compound as an inhibitor in a flow cytometry assay that measures active caspase-3.

Materials:

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Apoptosis-inducing agent (e.g., Compound X, staurosporine)

-

This compound (stock solution in DMSO)

-

Fluorescently labeled caspase-3 inhibitor or substrate (e.g., a FLICA reagent or NucView® 488)[6][10]

-

Binding Buffer (for some caspase assay kits)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

-

Inhibitor Pre-treatment: Pre-incubate the cells designated for the inhibition control group with an appropriate concentration of this compound (e.g., 50 µM) for 1-2 hours.[1]

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the designated wells (with and without the inhibitor) and incubate for the desired time period.

-

Cell Harvesting: Gently harvest the cells (both adherent and suspension) and transfer them to microcentrifuge tubes.

-

Washing: Wash the cells by resuspending them in 1 mL of PBS, followed by centrifugation at 300 x g for 5 minutes. Discard the supernatant.

-

Staining with Fluorescent Caspase-3 Probe: Resuspend the cell pellet in 100 µL of cell culture medium or the provided assay buffer containing the fluorescent caspase-3 probe at the manufacturer's recommended concentration.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Add 500 µL of wash buffer or PBS and centrifuge at 300 x g for 5 minutes. Carefully remove the supernatant.

-

Resuspension: Resuspend the cell pellet in 200-500 µL of PBS or binding buffer for flow cytometry analysis.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the fluorophore at its specific wavelength and detecting the emission. For example, a FITC-labeled probe is typically excited at 488 nm and emission is detected around 525 nm.[7]

Conclusion

This compound is a versatile research tool for investigating the roles of Granzyme B and caspase-3 in apoptosis. When used in conjunction with flow cytometry, it allows for the precise dissection of cell death pathways, which is crucial for basic research and the development of novel therapeutics, particularly in the fields of oncology and immunology. The protocols and data presented here provide a framework for the effective application of this compound in flow cytometry-based assays.

References